molecular formula C7H4ClNO3 B041219 4-Nitrobenzoyl chloride CAS No. 122-04-3

4-Nitrobenzoyl chloride

Cat. No.: B041219
CAS No.: 122-04-3
M. Wt: 185.56 g/mol
InChI Key: SKDHHIUENRGTHK-UHFFFAOYSA-N
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Description

4-Nitrobenzoyl chloride is an organic compound with the chemical formula C₇H₄ClNO₃ . It is a yellow crystalline solid primarily used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals . The compound is known for its reactivity due to the presence of both nitro and acyl chloride functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4-Nitrobenzoyl chloride can be synthesized through the chlorination of 4-nitrobenzoic acid using reagents such as thionyl chloride or phosphorus pentachloride. The reaction typically proceeds as follows:

C₇H₅NO₄+SOCl₂C₇H₄ClNO₃+SO₂+HCl\text{C₇H₅NO₄} + \text{SOCl₂} \rightarrow \text{C₇H₄ClNO₃} + \text{SO₂} + \text{HCl} C₇H₅NO₄+SOCl₂→C₇H₄ClNO₃+SO₂+HCl

The reaction is carried out under reflux conditions, and the product is purified by distillation or recrystallization .

Industrial Production Methods: In industrial settings, the production of this compound involves large-scale chlorination processes, often using thionyl chloride due to its efficiency and cost-effectiveness. The reaction is conducted in stainless steel reactors with temperature control to ensure optimal yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4-Nitrobenzoyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: Reacts with nucleophiles such as amines and alcohols to form amides and esters, respectively.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like iron and hydrochloric acid.

    Hydrolysis: Reacts with water to form 4-nitrobenzoic acid and hydrochloric acid.

Common Reagents and Conditions:

Major Products:

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    4-Aminobenzoyl Chloride: Formed from the reduction of the nitro group.

Scientific Research Applications

4-Nitrobenzoyl chloride is widely used in scientific research due to its versatility:

    Chemistry: Used as a reagent in organic synthesis, particularly in the preparation of substituted benzoyl derivatives.

    Biology: Employed in the derivatization of biological molecules for analytical purposes.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, including anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of dyes, agrochemicals, and photographic chemicals

Comparison with Similar Compounds

Uniqueness: 4-Nitrobenzoyl chloride is unique due to the presence of both nitro and acyl chloride groups, which confer high reactivity and versatility in synthetic applications. Its ability to undergo a wide range of chemical reactions makes it a valuable intermediate in various fields of research and industry.

Properties

IUPAC Name

4-nitrobenzoyl chloride
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InChI

InChI=1S/C7H4ClNO3/c8-7(10)5-1-3-6(4-2-5)9(11)12/h1-4H
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InChI Key

SKDHHIUENRGTHK-UHFFFAOYSA-N
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Canonical SMILES

C1=CC(=CC=C1C(=O)Cl)[N+](=O)[O-]
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Molecular Formula

C7H4ClNO3
Record name P-NITROBENZOYL CHLORIDE
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DSSTOX Substance ID

DTXSID9025742
Record name 4-Nitrobenzoyl chloride
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Molecular Weight

185.56 g/mol
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Physical Description

P-nitrobenzoyl chloride appears as yellow needles or powder with a pungent odor. (NTP, 1992), Bright yellow solid with pungent odor; [Merck Index] Yellow crystalline solid; [Alfa Aesar MSDS]
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Boiling Point

396 to 401 °F at 105 mmHg (NTP, 1992)
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Solubility

Decomposes (NTP, 1992)
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CAS No.

122-04-3
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Melting Point

167 °F (NTP, 1992)
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Synthesis routes and methods I

Procedure details

A mixture of p-nitrobenzoic acid (500 g, 3.0 moles, 1 equiv) and thionyl chloride (600 mL, 8.2 moles, 2.73 equiv) is heated to reflux for approximately 6-7 hours until a clear solution is obtained. Excess of thionyl chloride is removed by distillation followed by co-distillation with toluene (300 mL). The reaction mass is cooled to room temperature, and hexane (1.5 L) is added, forming a precipitate, which is then filtered and dried under vacuum, yielding 4-nitrobenzoyl chloride as a yellow solid (530 g, approximately 100% yield), which is used without any further purification.
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Synthesis routes and methods II

Procedure details

3-nitrobenzoyl chloride; 4-nitrobenzoyl bromide; 3-nitrobenzoyl bromide; 2-methyl-4-nitrobenzoyl chloride; 3-methyl-4-nitrobenzoyl chloride; 2-nitrobenzoyl chloride; and 2-nitrobenzoyl bromide.
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Synthesis routes and methods III

Procedure details

Oxalyl chloride (4.78 g, 37.6 mmol) was added drop wise to a stirred solution of 4-nitrobenzoic acid (4.2 g, 25 mmol) in chloroform (50 mL). After 5 mins DMF (2 drops) was added and the resulting mixture was stirred at room temperature for 2 hours. The solvent was removed to afford 4.7 g (98%) of 4-nitro-benzoyl chloride which was used for next step without further purification.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula, weight, and structure of 4-nitrobenzoyl chloride?

A1: this compound has the molecular formula C₇H₄ClNO₃ and a molecular weight of 185.56 g/mol. Its structure consists of a benzene ring substituted with a nitro group (-NO₂) at the para position and a acyl chloride group (-COCl) at position 1.

Q2: What are the key spectroscopic characteristics of this compound?

A2: this compound exhibits characteristic absorption bands in infrared (IR) spectroscopy, including those corresponding to the carbonyl group (C=O), nitro group (NO₂), and aromatic C-H stretches. In nuclear magnetic resonance (NMR) spectroscopy, distinct signals for the aromatic protons are observed. [, , , ]

Q3: How does the presence of the nitro group influence the reactivity of this compound?

A3: The electron-withdrawing nitro group at the para position of the benzene ring enhances the electrophilicity of the carbonyl carbon in the acyl chloride group. This makes this compound more reactive towards nucleophiles compared to benzoyl chloride. [, ]

Q4: In what solvents is this compound typically soluble?

A4: this compound demonstrates good solubility in common organic solvents such as acetone, dichloromethane, tetrahydrofuran (THF), and diethyl ether. [, , , ]

Q5: What types of reactions is this compound commonly used for?

A5: this compound is frequently employed as an acylating reagent in reactions with various nucleophiles, including amines, alcohols, and thiols. These reactions yield amides, esters, and thioesters, respectively. [, , , , , , , , , , , , , , ]

Q6: Can you provide specific examples of this compound's use in synthesis?

A6: Certainly. This compound is employed in the synthesis of:

  • Derivatization agents: It reacts with alcohols and phenols to form UV-active or fluorescent derivatives for analytical purposes, enhancing their detectability in HPLC analysis. [, ]
  • Pharmaceuticals: It is utilized in the synthesis of various pharmaceutical compounds, including analgesics, anti-inflammatory drugs, and antimicrobial agents. [, , , , ]
  • Polymers: It serves as a monomer or a modifying agent in the synthesis of polyamides, polyimides, and other high-performance polymers. [, , , , , , ]

Q7: How does this compound react with amines?

A7: this compound readily reacts with primary and secondary amines to form amides. This reaction, often carried out in the presence of a base like triethylamine or pyridine, is known as acylation. [, , , , ]

Q8: Have computational methods been applied to study this compound and its reactions?

A8: Yes, computational chemistry techniques, such as density functional theory (DFT) calculations, have been used to investigate the electronic structure, reactivity, and reaction mechanisms involving this compound. [, ]

Q9: How does the introduction of substituents on the benzene ring of this compound affect its reactivity?

A9: The electronic nature and position of substituents on the benzene ring can significantly influence the reactivity of this compound. Electron-withdrawing groups generally enhance reactivity, while electron-donating groups tend to decrease it. [, , , , ]

Q10: What are the stability considerations for this compound?

A10: this compound is sensitive to moisture and hydrolyzes readily in the presence of water, forming 4-nitrobenzoic acid and hydrochloric acid. It is typically stored under anhydrous conditions. [, ]

Q11: What analytical methods are commonly employed to characterize and quantify this compound and its derivatives?

A11: Several analytical techniques are used:

  • Spectroscopy: IR, NMR, and mass spectrometry (MS) are crucial for structural elucidation. [, , , , , , , , , , , , , , ]
  • Chromatography: Thin-layer chromatography (TLC), gas chromatography (GC), and high-performance liquid chromatography (HPLC) are used to assess reaction progress, purify compounds, and analyze mixtures containing this compound derivatives. [, , , ]

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